Ethyl 4-amino-2-methylquinoline-3-carboxylate

Übersicht

Beschreibung

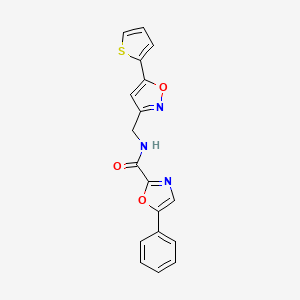

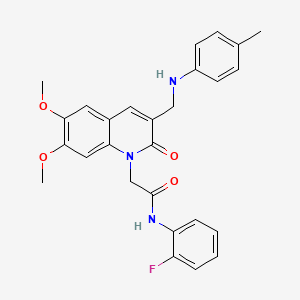

Ethyl 4-amino-2-methylquinoline-3-carboxylate is a chemical compound with the CAS Number: 163455-37-6 . It has a molecular weight of 230.27 .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives, which include this compound, have been reported in various studies . The Doebner–von Miller reaction is one of the best-known techniques for the synthesis of 2-methylquinoline .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.27 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Ethyl 4-amino-2-methylquinoline-3-carboxylate and its derivatives have been studied extensively in the field of organic chemistry. A notable application is in the synthesis of various quinoline derivatives. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives was developed, starting from commercially available 2-aminobenzoic acids. This method involved converting anthranilic acids to isatoic anhydrides, followed by reacting with sodium enolate of ethyl acetoacetate, forming substituted quinolines (Jentsch et al., 2018).

Antibacterial Applications

The antibacterial properties of quinoline derivatives have been explored in various studies. Ethyl 2-chloroquinoline-3-carboxylates, derived from this compound, showed moderate antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Fluorescence and Biochemical Studies

Quinoline derivatives are known for their fluorescence properties and are used in biochemical and medical studies. For instance, reactions of 2-chloro-4-methylquinolines with aminobenzoic acids and ethyl 4-aminobenzoate were studied to obtain new quinoline derivatives, which are useful as fluorophores and potential antioxidants (Aleksanyan & Hambardzumyan, 2013).

Anticancer Research

Some derivatives of this compound have been synthesized and tested for their potential anticancer effects. For example, new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were produced and demonstrated significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).

Antiallergy Activity

Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a derivative of this compound, has been developed as a new prototype with oral antiallergy activity, demonstrating higher potency than disodium cromoglycate in rat passive cutaneous anaphylaxis tests (Althuis et al., 1979).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-amino-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8(2)15-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXJUYOPYYMLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2811113.png)

![6-{3-[(2-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2811114.png)

![Ethyl 1-{3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2811118.png)

![{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2811121.png)

![N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2811124.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2811126.png)

![(11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2811129.png)